molecular formula C20H22N4O3 B2964743 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one CAS No. 2034322-81-9

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2964743
CAS No.: 2034322-81-9
M. Wt: 366.421
InChI Key: SWMBLXSDGLHPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one is a heterocyclic hybrid molecule featuring both oxazole and oxadiazole moieties linked via a pyrrolidine-propanone scaffold. Oxazole and oxadiazole rings are known for their electron-deficient aromatic systems, which contribute to their utility in medicinal chemistry (e.g., kinase inhibition) and materials science. Structural characterization of such compounds typically relies on X-ray crystallography, often employing software suites like SHELX and CCP4 for refinement and validation.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13-17(14(2)26-22-13)8-9-18(25)24-11-10-16(12-24)19-21-20(27-23-19)15-6-4-3-5-7-15/h3-7,16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMBLXSDGLHPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a β-ketoamide, under acidic or basic conditions.

    Formation of the 1,2,4-oxadiazole ring: This can be synthesized by the reaction of a hydrazide with a nitrile in the presence of a dehydrating agent.

    Formation of the pyrrolidine ring: This can be synthesized through the cyclization of an appropriate amine with a carbonyl compound.

    Coupling reactions: The final compound can be obtained by coupling the intermediate heterocyclic rings through appropriate linkers and under suitable reaction conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of reaction conditions: Temperature, solvent, and reaction time need to be optimized for each step.

    Purification techniques: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the intermediates and final product.

    Scalability: The synthetic route must be scalable to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its activity against specific biological targets.

    Materials Science: The compound may be used in the development of new materials with unique properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include:

    Binding to active sites: The compound may bind to the active sites of enzymes, inhibiting their activity.

    Receptor interaction: The compound may interact with receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis based on structural motifs, computational methods, and crystallographic trends:

Table 1: Structural and Analytical Comparison

Compound Class Core Heterocycles Key Substituents Crystallographic Software Used Notable Features
Target Compound Oxazole, Oxadiazole 3,5-Dimethyl (oxazole), Phenyl SHELX , CCP4 Hybrid scaffold, π-π interactions
N-Substituted Pyrazolines () Pyrazoline 4-Fluorophenyl, Bromo/Chloro groups SHELX Planar pyrazoline core, halogen bonding

Key Findings:

Heterocyclic Core Differences :

  • The target compound’s oxazole-oxadiazole system offers greater rigidity and electron-withdrawing properties compared to the pyrazoline derivatives in , which exhibit a partially saturated five-membered ring. This difference impacts solubility and binding affinity in biological targets.
  • Pyrazolines (e.g., compounds 1–4 in ) are often studied for their anti-inflammatory and antimicrobial activities , whereas oxadiazole-containing compounds are prioritized for kinase inhibition due to their ability to mimic adenine in ATP-binding pockets.

Crystallographic Analysis :

  • Both the target compound and pyrazoline derivatives rely on SHELX for structure refinement. For example, halogen-substituted pyrazolines () were validated using SHELX-76-derived methods , ensuring accurate bond-length and angle measurements.
  • The CCP4 suite is critical for handling macromolecular data but is less commonly used for small-molecule refinement, where SHELX dominates .

Substituent Effects :

  • The 3,5-dimethyl group on the oxazole ring in the target compound likely reduces conformational flexibility compared to the 4-fluorophenyl substituents in pyrazolines. This steric effect could influence molecular packing in crystallographic studies.
  • Halogenated pyrazolines (e.g., 4-bromo/chloro in ) exhibit stronger intermolecular interactions (e.g., C–X···π) , whereas the phenyl-oxadiazole group in the target compound may favor stacking interactions with aromatic residues in proteins.

Research Implications and Limitations

  • Structural Insights : The hybrid oxazole-oxadiazole scaffold of the target compound presents unique opportunities for drug design, particularly in targeting enzymes requiring dual heterocyclic recognition.
  • Methodological Gaps : While SHELX and CCP4 are well-established for crystallography , the absence of direct pharmacological or thermodynamic data for the target compound in the provided evidence limits a comprehensive comparison. Further studies using docking simulations or spectroscopic analyses (e.g., NMR) are needed.

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an oxazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is C21H22N4O3C_{21}H_{22}N_4O_3 with a molecular weight of 378.43 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Oxazole Ring Contributes to the compound's biological activity
Oxadiazole Moiety Enhances cytotoxic properties
Pyrrolidine Unit Involved in receptor binding interactions

Anticancer Properties

Research has indicated that compounds containing oxazole and oxadiazole rings exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Studies show that derivatives related to the target compound have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the range of 0.12 to 2.78 µM against MCF-7 (breast cancer) and U937 (leukemia) cell lines .
Cell LineIC50 Value (µM)Reference
MCF-70.12 - 2.78
U9371.4 - 4.2

The proposed mechanism of action for this class of compounds includes:

  • Apoptosis Induction : Compounds similar to the target molecule have been shown to induce apoptosis in cancer cells through the activation of caspases and upregulation of p53 protein levels .
  • Inhibition of Key Enzymes : The presence of oxadiazole in the structure suggests potential inhibition of enzymes involved in cancer progression, such as histone deacetylases (HDACs) .

Study on Antiproliferative Activity

A study evaluated the antiproliferative activity of similar oxadiazole derivatives against pancreatic cancer cell lines (SUIT-2, Capan-1). The results indicated that certain derivatives exhibited substantial inhibitory effects, with IC50 values significantly lower than traditional chemotherapeutics .

Hemorheological Activity

Another investigation into derivatives containing the oxazole ring reported notable hemorheological activity comparable to established angioprotective agents like pentoxifylline . This suggests potential therapeutic applications beyond oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.